4,5-Dichloro-2-(4-chlorophenyl)thiazole chemical structure and properties
4,5-Dichloro-2-(4-chlorophenyl)thiazole chemical structure and properties
Executive Summary
As the demand for highly functionalized heterocyclic building blocks intensifies in both agrochemical and pharmaceutical sectors, halogenated thiazoles have emerged as privileged scaffolds. 4,5-Dichloro-2-(4-chlorophenyl)thiazole represents a highly lipophilic, electron-deficient aromatic system. The strategic placement of three chlorine atoms—two on the heteroaromatic ring and one on the phenyl appendage—imparts exceptional metabolic stability, modulates the basicity of the thiazole nitrogen, and enhances deep-pocket hydrophobic binding in biological targets.
This whitepaper provides a comprehensive, field-proven analysis of 4,5-dichloro-2-(4-chlorophenyl)thiazole, detailing its physicochemical profile, validated synthetic architectures, and translational applications in modern drug discovery and crop science.
Physicochemical Profiling & Structural Elucidation
The structural integrity of 4,5-dichloro-2-(4-chlorophenyl)thiazole is defined by the cross-conjugation between the electron-rich (yet inductively deactivated) thiazole core and the 4-chlorophenyl moiety. The aromatic nature of the thiazole ring inhibits standard [2 + 2] and [4 + 2] cycloadditions, while the heavy halogenation causes a notable bathochromic shift in its UV spectrum 1.
The following table summarizes the critical quantitative data for this compound and its direct analogs, establishing a baseline for analytical verification 2, 3.
| Property | Value / Description | Analytical Significance |
| Molecular Formula | C₉H₄Cl₃NS | Defines isotopic distribution patterns in MS. |
| Molecular Weight | 264.56 g/mol | Target mass for low-resolution MS. |
| Monoisotopic Mass | 262.913 Da | Critical for High-Resolution Mass Spectrometry (HRMS) validation. |
| Topological Polar Surface Area (tPSA) | 41.1 Ų | Indicates excellent membrane permeability (ideal for CNS/Agro targets). |
| Physical State | Crystalline Solid | Facilitates purification via recrystallization. |
| Solubility Profile | High in DCM, EtOAc, DMF; Insoluble in H₂O | Dictates biphasic reaction conditions and extraction protocols. |
Mechanistic Pathways for Synthesis
The synthesis of 2,5-disubstituted 4-chlorothiazoles historically relies on the thermal cyclization of N-(polychloroalkyl)imidoyl chlorides with elemental sulfur 1. This high-temperature sulfurization is highly efficient because elemental sulfur acts dually as a nucleophile to displace the aliphatic halogens and as an oxidant to drive the aromatization of the thiazole ring.
Fig 1. Synthetic route to 4,5-dichloro-2-(4-chlorophenyl)thiazole via imidoyl chloride.
Experimental Protocols: A Self-Validating Workflow
As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in quality control. The following methodology for synthesizing 4,5-dichloro-2-(4-chlorophenyl)thiazole is designed as a self-validating system, ensuring that intermediate failures are caught before downstream progression.
Step 1: Preparation of the Imidoyl Chloride Intermediate
Causality: To form the thiazole ring, the carbon backbone must be pre-loaded with highly reactive leaving groups. Exhaustive chlorination of the ethyl group ensures that sulfur can seamlessly insert and eliminate HCl/SCl₂ to drive aromatization.
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Reaction Setup: In a thoroughly dried, argon-purged 500 mL three-necked flask, suspend 4-chlorobenzamide (0.2 mol) in POCl₃ (100 mL).
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Reagent Addition: Slowly add PCl₅ (0.6 mol) in portions. Caution: Highly exothermic with vigorous HCl gas evolution.
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Reflux: Heat the mixture to reflux for 12 hours until the solid completely dissolves, indicating the formation of N-(pentachloroethyl)-4-chlorobenzimidoyl chloride.
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Intermediate Validation (QC Check 1): Remove an aliquot, quench in dry MeOH, and analyze via GC-MS. The disappearance of the amide starting material and the presence of the highly chlorinated intermediate confirm reaction completion.
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Concentration: Remove excess POCl₃ under reduced pressure to yield the crude imidoyl chloride as a viscous oil.
Step 2: High-Temperature Sulfurization
Causality: Elemental sulfur (S₈) is unreactive at room temperature. Heating above 200 °C cleaves the S₈ ring into reactive diradical and nucleophilic sulfur species, which attack the imidoyl chloride, cyclize, and extrude sulfur dichloride (SCl₂) to yield the aromatic thiazole 1.
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Reaction Setup: Transfer the crude intermediate (~68 g) to a flask equipped with a distillation head connected to a highly efficient caustic scrubber system (to neutralize SCl₂).
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Sulfur Addition: Add elemental sulfur (32 g, 1 mol).
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Thermal Cyclization: Heat the neat mixture to 200–210 °C. Maintain this temperature until the distillation of the red SCl₂ liquid ceases (approximately 7 hours).
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Purification: Cool the residue to 80 °C and apply a water aspirator vacuum to remove residual SCl₂. Distill the crude product under high vacuum (e.g., 0.05 Torr) to isolate the target compound.
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Final Validation (QC Check 2):
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¹³C NMR: Confirm the presence of the C4 and C5 thiazole carbons (typically shifted downfield due to chlorine attachment) and the absence of any sp³ aliphatic carbons.
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Isotopic Pattern: HRMS must show the characteristic M, M+2, M+4, M+6 isotope cluster indicative of three chlorine atoms.
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Pharmacological & Agrochemical Applications
The 2-(4-chlorophenyl)thiazole core is a versatile pharmacophore. Its applications span two primary domains:
Agrochemical Crop Protection
Halogenated thiazoles are highly prized in agricultural chemistry as building blocks for crop protection agents 4. The extreme lipophilicity provided by the three chlorine atoms allows the molecule to easily penetrate waxy plant cuticles and the chitinous cell walls of pathogenic fungi. They frequently act by disrupting mitochondrial respiration or inhibiting specific fungal kinases.
Advanced Kinase Inhibition (Pharmaceuticals)
In drug development, thiazolo-derivatives synthesized via related Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) chemistry have shown profound efficacy as kinase inhibitors 5. Specifically, these scaffolds are utilized to target Ser/Thr kinases such as DYRK1A and GSK3, which are heavily implicated in the hyperphosphorylation of Tau proteins in Alzheimer's disease. The electron-withdrawing chlorines modulate the pKa of the thiazole, optimizing hydrogen bonding within the ATP-binding pocket of the kinase.
Fig 2. Proposed mechanism of action for thiazole derivatives in DYRK1A kinase inhibition.
References
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Product Class 17: Thiazoles Thieme E-Books & E-Journals URL:[Link]
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2-(4-Chlorophenyl)thiazole | C9H6ClNS | CID 13215562 PubChem - National Institutes of Health (NIH) URL:[Link]
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Design and Synthesis of Thiazolo[5,4-f]quinazolines as DYRK1A Inhibitors, Part I PubMed Central (PMC) URL:[Link]
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Enamine Building Blocks 201703 (Structural Analogs Data) Namiki Shoji Co., Ltd. URL:[Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. namiki-s.co.jp [namiki-s.co.jp]
- 3. 2-(4-Chlorophenyl)thiazole | C9H6ClNS | CID 13215562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Design and Synthesis of Thiazolo[5,4-f]quinazolines as DYRK1A Inhibitors, Part I - PMC [pmc.ncbi.nlm.nih.gov]
